N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-7-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-5-10(16)8-11/h3-6,8H,1,7H2,2H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOYTSYDIQMZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Ureido Group Formation: The ureido group is typically introduced through the reaction of the amine group on the thiazole ring with an isocyanate derivative.
Allylation: The final step involves the allylation of the compound using an allyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorophenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound uniquely combines an N-allyl carboxamide with a 3-chlorophenyl urea group, distinguishing it from analogs with dichlorobenzyl (e.g., compound 8 ) or hydrazone-linked substituents (e.g., compound 1 ).
- Compound 7f shares the 3-chlorophenyl urea group but lacks the thiazole-carboxamide scaffold, highlighting the importance of the heterocyclic core in modulating activity.
Key Observations :
- The target compound likely employs a urea-forming step using 3-chlorophenyl isocyanate, analogous to compound 1 , but substitutes dichlorobenzylamine with allylamine for carboxamide formation.
- EDCI is a common coupling reagent for carboxamide synthesis in thiazole derivatives , suggesting compatibility for the target compound’s synthesis.
Physicochemical Properties
Table 3: Melting Points and Spectral Data
Key Observations :
- The melting point of compound 8 (214–216°C) reflects the impact of the dichlorobenzyl group, which may increase crystallinity compared to the target compound’s allyl group.
- Mass spectrometry data for compound 7f confirms the stability of the 3-chlorophenyl urea motif under ESI conditions, suggesting similar behavior for the target compound.
- The absence of a 4-methyl group in compound 9 correlates with a lower melting point (114–116°C), underscoring the role of thiazole substitutions in thermal stability.
Biological Activity
N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the urea moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the caspase-3 pathway. Additionally, it disrupts the cell cycle, leading to G2/M phase arrest, which is crucial for halting cancer cell proliferation .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays:
- Lipid Peroxidation Inhibition : The compound demonstrated significant inhibition of lipid peroxidation, with EC50 values comparable to standard antioxidants such as ascorbic acid. This suggests that it may protect cellular components from oxidative damage .
- DPPH Assay : In DPPH radical scavenging assays, the compound showed effective free radical scavenging activity, further supporting its potential as an antioxidant agent .
Comparative Biological Activity
A comparison of this compound with other thiazole derivatives reveals its superior activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-allyl... | MCF-7 | 6.8 | Apoptosis induction |
| Compound A | MCF-7 | 22.04 | Cytotoxicity |
| Compound B | DU145 | 8.4 | Cell cycle arrest |
Case Studies
Several case studies have been published that detail the efficacy of thiazole derivatives in clinical settings:
- Thiazolidinone Derivatives : A study highlighted that derivatives similar to N-allyl... exhibited significant anticancer effects in vivo, particularly against Ehrlich ascites carcinoma models, demonstrating a promising therapeutic index compared to conventional chemotherapeutics .
- Combination Therapies : Research indicates that combining N-allyl... with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-allyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole core. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .
- Ureido group introduction : Reaction of 3-chlorophenyl isocyanate with the thiazole amine at 0–5°C to avoid side reactions .
- Allylation : Use of allyl bromide in DMF with K₂CO₃ as a base (60°C, 12 hours) .
- Optimization : Ultrasound-assisted methods (e.g., 40 kHz, 50°C) can reduce reaction time by 30% and improve yields to >85% .
Q. How can researchers characterize the electronic and steric effects of the 3-chlorophenyl group on the compound’s reactivity?
- Methodological Answer :
- Computational studies : DFT calculations (B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps .
- Experimental validation : Substituent variation (e.g., replacing Cl with F or CH₃) followed by comparative kinetic assays (e.g., hydrolysis rates in PBS buffer, pH 7.4) .
- X-ray crystallography : Resolve bond angles and distances around the chlorophenyl-thiazole junction to assess steric hindrance .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) coupled with ESI-MS to confirm molecular ion [M+H]⁺ .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify allyl proton coupling (δ 5.1–5.8 ppm, multiplet) and urea NH signals (δ 9.2–10.1 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, N, S, Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of thiazole-urea derivatives?
- Methodological Answer :
- Comparative SAR table :
| Compound | Substituent Modifications | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| Target compound | 3-Cl, allyl, methylthiazole | 1.2 (Kinase X) | |
| Analog A | 3-F, propargyl, ethylthiazole | 4.5 (Kinase X) | |
| Analog B | 4-CH₃, benzyl, H-thiazole | Inactive |
- Key findings : The 3-Cl and methylthiazole groups enhance hydrophobic interactions in Kinase X’s ATP-binding pocket, while allyl improves solubility vs. benzyl .
Q. What experimental designs are suitable for identifying off-target interactions in cellular models?
- Methodological Answer :
- Chemical proteomics : Use a biotinylated probe of the compound for pull-down assays in HEK293 lysates, followed by LC-MS/MS identification .
- Kinome-wide profiling : Screen against 468 kinases (DiscoverX KINOMEscan) at 1 μM to calculate % inhibition and selectivity scores .
- CRISPR-Cas9 validation : Knock out primary targets (e.g., Kinase X) and assess residual activity in proliferation assays .
Q. How can researchers address discrepancies in metabolic stability data across species (e.g., mouse vs. human liver microsomes)?
- Methodological Answer :
- Species-specific CYP450 profiling : Incubate the compound with recombinant CYP3A4 (human) vs. CYP2C (mouse) and quantify metabolites via UPLC-QTOF .
- Cross-species molecular docking : Align human/mouse CYP3A4 homology models (SWISS-MODEL) to identify residue differences affecting binding (e.g., Phe304 vs. Leu304) .
- In vitro-in vivo extrapolation (IVIVE) : Scale microsomal half-life (t₁/₂) using physiological scaling factors for hepatic clearance .
Q. What strategies mitigate crystallization challenges during formulation for in vivo studies?
- Methodological Answer :
- Polymorph screening : Use solvent/antisolvent (e.g., acetone/water) crystallization at varying cooling rates (0.1–5°C/min) to identify stable forms .
- Amorphous dispersion : Co-formulate with PVP-VA64 (1:1 w/w) via spray drying (inlet temp 120°C, outlet 60°C) to enhance bioavailability .
- Solid-state NMR : Monitor H-bonding between the urea group and polymer carriers to assess stability .
Contradiction Analysis and Resolution
Q. Why do some studies report potent anti-inflammatory activity while others show no effect?
- Root cause : Variability in cell models (e.g., RAW264.7 macrophages vs. primary human monocytes) and LPS concentrations (100 ng/mL vs. 1 μg/mL) .
- Resolution :
- Standardize assays using primary cells and clinically relevant stimuli (e.g., 10 ng/mL IL-1β).
- Validate target engagement via cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
